
(8xi,9xi,14xi)-Androsta-1,4,6-triene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androsta-1,4,6-triene-3,17-dione is a potent irreversible aromatase inhibitor that inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . This compound is used to control estrogen synthesis and has been present in some over-the-counter bodybuilding supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Androsta-1,4,6-triene-3,17-dione involves the biotransformation of androsta-4-ene-3,17-dione using microorganisms . This process includes a two-step transformation where cholesterol is converted to androsta-1,4-diene-3,17-dione, which is then further transformed into Androsta-1,4,6-triene-3,17-dione .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the biotransformation process mentioned above can be scaled up for industrial applications .
Types of Reactions:
Oxidation: Androsta-1,4,6-triene-3,17-dione can undergo oxidation reactions, particularly at the C3 and C17 positions.
Reduction: The compound can be reduced at the C3 or C17 positions, leading to various metabolites.
Substitution: Substitution reactions can occur, particularly involving the oxo groups at positions 3 and 17.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases.
Major Products Formed:
Oxidation: Products include various oxidized metabolites.
Reduction: Reduced metabolites such as androsta-1,4,6-trien-17-ol-3-one.
Substitution: Substituted derivatives at the oxo groups.
Scientific Research Applications
Androsta-1,4,6-triene-3,17-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on estrogen biosynthesis and its role as an aromatase inhibitor.
Medicine: Investigated for its potential use in treating estrogen-dependent conditions such as breast cancer.
Industry: Utilized in the development of dietary supplements and bodybuilding products.
Mechanism of Action
Androsta-1,4,6-triene-3,17-dione exerts its effects by irreversibly inhibiting the enzyme aromatase, which is responsible for the biosynthesis of estrogen . By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body .
Comparison with Similar Compounds
Exemestane: Another potent aromatase inhibitor used in the treatment of estrogen-dependent cancers.
Anastrozole: A non-steroidal aromatase inhibitor used for similar purposes.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Uniqueness: Androsta-1,4,6-triene-3,17-dione is unique due to its irreversible binding to aromatase, which distinguishes it from other reversible inhibitors like anastrozole and letrozole . This irreversible inhibition leads to a more prolonged reduction in estrogen levels .
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(10R,13S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
InChI Key |
DKVSUQWCZQBWCP-WFZCBACDSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


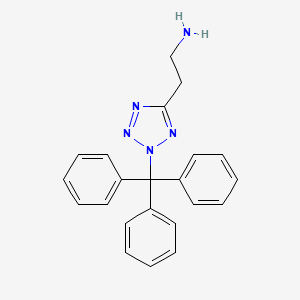
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14797770.png)
![2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797772.png)
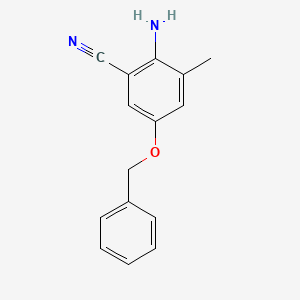
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)
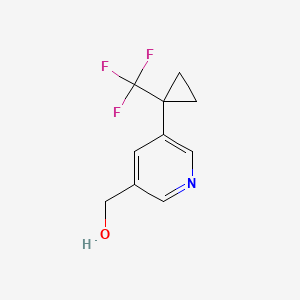
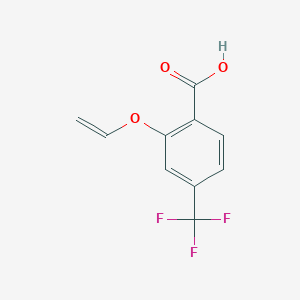
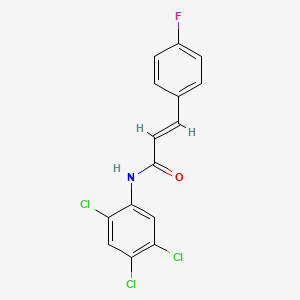
![N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B14797829.png)
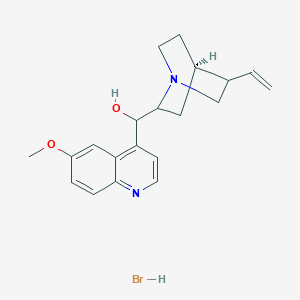
![(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B14797831.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)
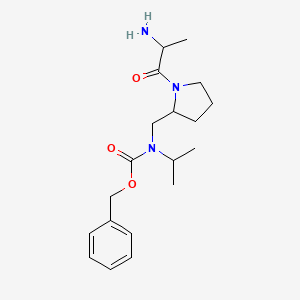
![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
